molecular formula C11H14O2 B122462 2-[(4-Ethylphenoxy)methyl]oxirane CAS No. 2930-02-1

2-[(4-Ethylphenoxy)methyl]oxirane

Cat. No. B122462
CAS RN: 2930-02-1
M. Wt: 178.23 g/mol
InChI Key: AQKZSTFCPAOFIV-UHFFFAOYSA-N
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Description

“2-[(4-Ethylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3 . This indicates that the compound has an oxirane ring attached to a 4-ethylphenoxy)methyl group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Gene Mutations and Micronuclei Induction : Oxiranes like 2-[(4-Ethylphenoxy)methyl]oxirane have been studied for their ability to induce gene mutations and micronuclei in mammalian cells. This research is significant for understanding the genetic impact of these compounds, particularly in the context of developing composite materials with low shrinkage (Schweikl et al., 2004).

  • Electrochromic Enhancement : Functionalization of poly(3,4‐ethylenedioxythiophene) films with hydroxymethyl and ethylene oxide groups, such as 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane, has shown significant improvements in electrochromic properties. This has implications in the development of materials with high contrast ratios and fast response times for applications like smart windows (Zhang et al., 2014).

  • Copper-Catalyzed Tandem Process : A method involving the copper-catalyzed tandem reaction of 2-[(4-Ethylphenoxy)methyl]oxirane with phenols has been developed for the efficient preparation of various 2-substituted-1,4-benzodioxanes. This process is significant in organic synthesis (Liu & Bao, 2010).

  • Fluorinated Compounds Synthesis : The compound has been used in the synthesis of various fluorinated compounds, highlighting its utility in the preparation of derivatives with potential applications in medicinal chemistry (Arnone et al., 1992).

  • Catalytic Hydrogenation Studies : Theoretical studies on the catalytic hydrogenation of oxiranes, including derivatives of 2-[(4-Ethylphenoxy)methyl]oxirane, have been conducted. These studies are crucial for understanding chemical reaction mechanisms and developing more efficient catalytic processes (Kuevi et al., 2012).

  • Polymer Synthesis : The compound has been used in the synthesis of polymers, particularly in the context of ring-opening polymerization. This research is important for the development of new materials with specific properties (Zhan-xiong, 2012).

  • Chiral Resolution Reagent : It has been utilized as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines, demonstrating its significance in stereochemical analysis and synthesis (Rodríguez-Escrich et al., 2005).

  • Synthesis of Carbonyl Compounds : It has been involved in the synthesis of carbonyl compounds through reactions such as the carbonylation of alkynyl epoxides, indicating its role in the preparation of organic molecules with diverse functionalities (Piotti & Alper, 1997).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-ethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKZSTFCPAOFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341345
Record name 2-[(4-Ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethylphenoxy)methyl]oxirane

CAS RN

2930-02-1
Record name 2-[(4-Ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-EPOXYPROPYL 4-ETHYLPHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SC Frost, P Walker, CM Orians, A Robbat Jr - Molecules, 2022 - mdpi.com
Gas chromatography/mass spectrometry (GC/MS) is a long-standing technique for the analysis of volatile organic compounds (VOCs). When coupled with the Ion Analytics software, GC/…
Number of citations: 5 www.mdpi.com
B Cherfaoui, T Guo, HP Sun, WL Cheng, F Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
We previously reported 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide (1) as a novel heat shock protein 90 inhibitor with moderate activity…
Number of citations: 8 www.sciencedirect.com

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